3-Tert-butylimidazo[1,2-c]quinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H15N3 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
3-tert-butylimidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C14H15N3/c1-14(2,3)12-8-15-13-10-6-4-5-7-11(10)16-9-17(12)13/h4-9H,1-3H3 |
InChI Key |
WLHOMSFFLTWDRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C2N1C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 C Quinazolines and Their Derivatives
Established Reaction Pathways to the Imidazo[1,2-c]quinazoline Ring System
Traditional methods for synthesizing the imidazo[1,2-c]quinazoline core often involve multi-step sequences, building the fused heterocyclic system from precursor quinoline (B57606) or imidazole (B134444) moieties.
Cyclization Reactions from Substituted Quinolines and Imidazoles
One of the most common approaches to the imidazo[1,2-c]quinazoline framework begins with a pre-formed quinazoline (B50416) ring, typically a 4-chloroquinazoline (B184009) derivative. nih.gov The imidazole ring is then constructed in a subsequent step. For instance, 4-chloroquinazolines can be reacted with aziridines, leading to 4-(aziridin-1-yl)quinazoline intermediates which then undergo an iodide-catalyzed rearrangement to yield 2,3-dihydroimidazo[1,2-c]quinazolines. nih.gov Another variation involves the amination of 4-chloroquinazolines with chloroethylamine. nih.gov
Alternatively, the synthesis can start from an imidazole precursor. The coupling and cyclization of 2-(2-aminophenyl)imidazole with cyanogen (B1215507) bromide is a direct method to form the parent imidazo[1,2-c]quinazoline. researchgate.net A two-step process has also been reported, starting with the cyclization of 2-(2-aminophenyl)-4,5-dihydroimidazole with reagents like trimethyl orthoformate or various aldehydes. researchgate.net The resulting 2,3,5,6-tetrahydroimidazo[1,2-c]quinazolines are then subjected to oxidative dehydrogenation using catalysts such as Palladium on carbon (Pd/C) or potassium permanganate (B83412) (KMnO4) to yield the fully aromatized imidazo[1,2-c]quinazolines. nih.govresearchgate.net
Tandem Reductive Amination and Oxidative Amination Sequences
A powerful one-pot strategy for constructing N-fused heterocycles involves a tandem sequence of reductive amination and oxidative amination. researchgate.netlookchem.com In this approach for imidazo[1,2-c]quinazolines, a 2-(2-bromoaryl)imidazole serves as the starting material. researchgate.net The reaction proceeds via an initial copper-catalyzed reductive amination using sodium azide (B81097) as an ammonia (B1221849) surrogate. researchgate.netlookchem.com This is followed by an oxidative amination step utilizing N,N-dimethylacetamide (DMA) as a one-carbon source in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.netlookchem.com This method efficiently constructs the quinazoline portion of the molecule onto the imidazole core. researchgate.net
Multicomponent Reactions for Imidazo[1,2-c]quinazoline Construction
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like imidazo[1,2-c]quinazolines in a single step. A tandem multicomponent approach has been developed that combines several transformations in one pot. researchgate.netlookchem.com This reaction involves the sequential azidation (via an SNAr reaction), reduction, and oxidative amination of C(sp3)–H bonds of N,N-dimethylacetamide (DMA). lookchem.com This strategy uses easily available sodium azide as the nitrogen source and DMA as the carbon source to build the fused N-heterocycles in good to excellent yields. researchgate.netlookchem.com This efficient process is also suitable for gram-scale synthesis. lookchem.com
Acid-Promoted Cyclodehydration Approaches
Acid-promoted cyclodehydration is a key step in several synthetic routes to the imidazo[1,2-c]quinazoline system. nih.govresearchgate.net A common strategy involves the initial amination of 4-chloroquinazolines with aminoethanol. nih.govresearchgate.net This reaction forms a 2-[(quinazolin-4-yl)amino]alcohol intermediate. Subsequent treatment of this intermediate with a dehydrating agent, such as thionyl chloride, phosphoryl chloride, or concentrated sulfuric acid, induces an intramolecular cyclization and dehydration to afford 2,3-dihydro-2H-imidazo[1,2-c]quinazolines. nih.gov
Catalytic and Advanced Synthetic Strategies
Modern synthetic chemistry has introduced advanced catalytic methods to improve the efficiency, scope, and environmental impact of imidazo[1,2-c]quinazoline synthesis.
Copper-Catalyzed Methodologies for Imidazo[1,2-c]quinazoline Formation
Copper catalysis has proven to be particularly versatile in the synthesis of imidazo[1,2-c]quinazolines and their derivatives. nih.govmdpi.com These methods often enable the formation of key C-N bonds under relatively mild conditions.
One prominent copper-catalyzed approach involves a tandem sequence beginning with an Ullmann-type C-N coupling. nih.govacs.org In this reaction, a 2-(2-bromophenyl)-1H-imidazole is coupled with an azole in the presence of a copper(I) iodide (CuI) catalyst and a base like potassium carbonate (K2CO3). nih.govacs.org This is followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction, often catalyzed by copper(II) acetate (B1210297) (Cu(OAc)2), to complete the formation of the fused ring system. nih.govacs.org This strategy allows for the synthesis of a variety of substituted imidazo[1,2-c]quinazolines in moderate to good yields. nih.gov
Another significant copper-catalyzed method is the one-pot tandem reaction that synthesizes the quinazoline ring onto an existing imidazole core. researchgate.netlookchem.com This process involves the reductive amination of 2-(2-bromoaryl)imidazoles with sodium azide, followed by oxidative amination with N,N-dimethylacetamide (DMA). researchgate.netnih.gov The reaction is typically catalyzed by CuI in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and an acid additive such as p-toluenesulfonic acid. lookchem.com This methodology has been successfully applied to synthesize a range of imidazo[1,2-c]quinazolines with various substituents on the imidazole ring. lookchem.com
A selection of substrates used in copper-catalyzed syntheses of imidazo[1,2-c]quinazolines is presented below.
Table 1: Examples of Substrates in Copper-Catalyzed Synthesis of Imidazo[1,2-c]quinazolines This table is interactive. You can sort and filter the data.
| Starting Material | Reagents | Catalyst System | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-(2-bromophenyl)-1H-imidazole | Azoles, K2CO3, DMF | CuI, then Cu(OAc)2·H2O | Imidazo[1,2-c]quinazolines | 40-70 | nih.govacs.org |
| 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole | NaN3, DMA, TBHP, p-TsOH | CuI | 2,3-Diphenylimidazo[1,2-c]quinazoline | 81 | lookchem.com |
| 2-(2-bromophenyl)-1H-imidazole | NaN3, DMA, TBHP, p-TsOH | CuI | Imidazo[1,2-c]quinazoline | 70 | lookchem.com |
| 2-(2-bromophenyl)-4,5-dimethyl-1H-imidazole | NaN3, DMA, TBHP, p-TsOH | CuI | 2,3-Dimethylimidazo[1,2-c]quinazoline | 72 | lookchem.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,3,5,6-tetrahydroimidazo[1,2-c]quinazolines |
| 2,3-dihydro-2H-imidazo[1,2-c]quinazolines |
| 2,3-dihydroimidazo[1,2-c]quinazolines |
| 2,3-Dimethylimidazo[1,2-c]quinazoline |
| 2,3-Diphenylimidazo[1,2-c]quinazoline |
| 2-(2-aminophenyl)-4,5-dihydroimidazole |
| 2-(2-aminophenyl)imidazole |
| 2-(2-bromoaryl)imidazole |
| 2-(2-bromophenyl)-1H-benzo[d]imidazole |
| 2-(2-bromophenyl)-1H-imidazole |
| 2-(2-bromophenyl)-4,5-dimethyl-1H-imidazole |
| 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole |
| 2-[(quinazolin-4-yl)amino]alcohol |
| 3-Tert-butylimidazo[1,2-c]quinazoline |
| 4-(aziridin-1-yl)quinazoline |
| 4-chloroquinazolines |
| Aminoethanol |
| Aziridines |
| Benzo nih.govresearchgate.netimidazo[1,2-c]quinazoline |
| Chloroethylamine |
| Copper(I) iodide |
| Copper(II) acetate |
| Cyanogen bromide |
| Imidazo[1,2-c]quinazoline |
| Imidazo[1,2-c]quinazolines |
| N,N-dimethylacetamide |
| p-toluenesulfonic acid |
| Palladium on carbon |
| Phosphoryl chloride |
| Potassium carbonate |
| Potassium permanganate |
| Sodium azide |
| tert-butyl hydroperoxide |
| Thionyl chloride |
Cobalt-Catalyzed C-H Functionalization Routes
A significant advancement in the synthesis of the imidazo[1,2-c]quinazoline scaffold involves the use of cobalt catalysis to achieve C-H amidation and annulation. Researchers have developed a protocol using a Cp*Co(III) catalyst for the formal [4+2] cycloaddition of 2-aryl-1H-imidazoles with 1,4,2-dioxazol-5-ones. rsc.org This method facilitates the creation of the quinazoline ring by activating a C-H bond on the aryl substituent of the imidazole starting material. researchgate.net
The reaction proceeds through a cobalt-catalyzed C(sp2)-H amidation followed by a cyclocondensation step. researchgate.net This approach is valued for its broad substrate scope, allowing for the synthesis of a variety of imidazo[1,2-c]quinazoline derivatives in moderate to good yields. rsc.org The methodology represents an efficient way to construct the fused N-heterocyclic system, which is of interest in medicinal chemistry. rsc.org
Metal-Free Synthetic Protocols Employing Peroxides
In a move towards more sustainable and cost-effective synthesis, metal-free protocols have been developed, often employing peroxides as oxidants. One such method involves the reaction of quinazoline-3-oxides with primary amines, using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org This approach provides a broad range of quinazolin-4(3H)-ones, which are precursors to the imidazo[1,2-c]quinazoline system, under mild, metal-free conditions. organic-chemistry.org
While some peroxide-assisted methods are not entirely metal-free, they demonstrate the crucial role of the oxidant. For instance, a copper-catalyzed tandem reaction for synthesizing imidazo[1,2-c]quinazolines utilizes TBHP as an essential oxidant for the oxidative amination of C(sp3)–H bonds. researchgate.netlookchem.com Similarly, iodine-catalyzed systems, sometimes in conjunction with TBHP, have been used for the oxidative cyclization of N-arylated amidines to form quinazolines, avoiding the need for transition metals. nih.gov Phenyliodine(III) diacetate (PIDA) has also been used to mediate metal-free intramolecular C–H bond cycloamination to produce benzimidazo[1,2-c]quinazolines. fao.org These methods highlight a trend towards reducing reliance on transition metal catalysts by leveraging the oxidative power of peroxides and hypervalent iodine reagents. organic-chemistry.orgnih.govfao.org
Sonogashira and Suzuki-Miyaura Cross-Coupling in Derivative Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the imidazo[1,2-c]quinazoline core, particularly for creating carbon-carbon bonds. nih.gov The Sonogashira and Suzuki-Miyaura reactions are frequently employed to introduce aryl, heteroaryl, and alkynyl groups onto the heterocyclic scaffold. nih.govnih.gov
These reactions typically start with a halogenated imidazo[1,2-c]quinazoline precursor. The differing reactivity of halogens (e.g., iodine vs. bromine) allows for selective, sequential functionalization. nih.gov For example, a 9-bromo-7-iodo-2,3-dihydro-2H-imidazo[1,2-c]quinazoline can first undergo a Sonogashira coupling at the more reactive C-7 iodine position, followed by a Suzuki-Miyaura coupling at the C-9 bromine position. nih.gov This regioselectivity is crucial for building complex, poly-substituted derivatives. nih.govnih.gov The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is particularly noted for its functional group tolerance and the stability of the reagents. nih.gov These cross-coupling strategies have been instrumental in synthesizing libraries of imidazo[1,2-c]quinazoline analogues for various applications. nih.govmdpi.com
Regioselective Synthesis and Functionalization of the Imidazo[1,2-c]quinazoline Core
Regioselectivity, or the control over the position of chemical bond formation, is a critical aspect of synthesizing and functionalizing the imidazo[1,2-c]quinazoline core. Different strategies achieve this control at various stages of the synthesis.
One approach is through catalyst-controlled C-H functionalization. For instance, the Cp*Co(III)-catalyzed reaction between 2-aryl-1H-imidazoles and dioxazolones directs the annulation to the ortho C-H bond of the aryl ring, ensuring the regioselective formation of the quinazoline portion of the molecule. rsc.org
Another powerful method for regioselective functionalization is the use of pre-installed directing groups, typically halogens, in cross-coupling reactions. The inherent difference in reactivity between C-I and C-Br bonds in palladium-catalyzed reactions allows for the stepwise introduction of different substituents at specific positions. nih.gov A Sonogashira reaction can be performed selectively at an iodinated position, leaving a brominated position intact for a subsequent Suzuki-Miyaura or Stille coupling. nih.gov This allows for the programmed construction of unsymmetrically substituted imidazo[1,2-c]quinazolines.
The choice of synthetic route itself can also determine the substitution pattern. Building the molecule from substituted 2-aminobenzophenones or other precursors allows for the placement of functional groups on the benzene (B151609) portion of the quinazoline ring from the outset. nih.gov
Optimization of Synthetic Yields and Reaction Conditions for Imidazo[1,2-c]quinazoline Analogues
Optimizing reaction conditions is key to achieving high yields and purity in the synthesis of imidazo[1,2-c]quinazoline analogues. This process involves systematically varying parameters such as the catalyst, solvent, base, temperature, and reaction time.
In copper-catalyzed tandem reactions, for example, the choice of catalyst and additives is crucial. One study found that a combination of Copper(I) iodide (CuI) as the catalyst, p-toluenesulfonic acid (p-TsOH) as an acidic additive, and TBHP as the oxidant provided the optimal conditions, leading to product yields of up to 72%. lookchem.com
For the synthesis of fused imidazo/benzimidazo[1,2-c]quinazolines via copper-catalyzed Ullmann C-N coupling followed by an intramolecular cross-dehydrogenative coupling (CDC), reaction parameters were carefully tuned. The optimized protocol involves using CuI (20 mol%) with potassium carbonate (K₂CO₃) as the base in DMF at 150 °C for the initial coupling, followed by the addition of copper(II) acetate (Cu(OAc)₂) to facilitate the final CDC step, affording yields ranging from 35% to 70%. nih.govacs.org
The data below illustrates the optimization of conditions for a copper-catalyzed synthesis of an imidazo[1,2-c]quinazoline derivative. lookchem.com
| Entry | Catalyst (mol%) | Additive (equiv.) | Oxidant (equiv.) | Yield (%) |
|---|---|---|---|---|
| 1 | CuI (20) | - | TBHP (2.0) | 45 |
| 2 | Cu₂O (20) | p-TsOH (1.0) | TBHP (2.0) | 52 |
| 3 | CuCl (20) | p-TsOH (1.0) | TBHP (2.0) | 65 |
| 4 | CuI (20) | AcOH (1.0) | TBHP (2.0) | 55 |
| 5 | CuI (20) | p-TsOH (1.0) | H₂O₂ (2.0) | Trace |
| 6 | CuI (20) | p-TsOH (1.0) | TBHP (2.0) | 72 |
The following table shows the scope and yields of various fused imidazo/benzimidazo[1,2-c]quinazolines synthesized under optimized copper-catalyzed conditions. nih.govacs.org
Structure Activity Relationship Sar Studies on Imidazo 1,2 C Quinazoline Derivatives
Influence of Substituent Variation on Biological Activity Profiles
The biological activity of imidazo[1,2-c]quinazoline derivatives is significantly influenced by the nature and substitution pattern on the core scaffold. Variations in substituents can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby affecting its interaction with biological targets.
Research into the anticancer properties of this class of compounds has revealed that the presence of specific substituents is critical for cytotoxicity. For instance, studies on polycarbo-substituted 2,3-dihydro-2H-imidazo[1,2-c]quinazolines have indicated that a 9-(4-fluorophenyl) moiety on the heterocyclic framework can be important for their biological activity. The fluorine atom is thought to enhance activity by increasing the molecule's lipophilicity. mdpi.com Furthermore, the nature of the substituent on a 5-aryl ring can also impact cytotoxicity, with some substitutions leading to decreased activity. mdpi.com
In the context of α-glucosidase inhibition, the incorporation of two phenyl rings attached to the imidazole (B134444) moiety of the imidazo[1,2-c]quinazoline system has been shown to significantly improve inhibitory activity. nih.gov Moreover, the presence of both an amide functionality and a 1,2,3-triazole ring plays a pivotal role in enhancing the inhibitory efficacy of these derivatives. nih.gov The electronic nature of substituents on an appended phenyl ring also plays a key role. For example, the introduction of a methoxy (B1213986) group (an electron-donating group) on a terminal phenyl ring has been shown to modify the inhibition potency favorably. nih.govnih.gov Conversely, the presence of an electron-withdrawing group like bromine has been observed to have a detrimental effect on inhibitory activity. nih.gov
| Compound Series | Substituent on Phenyl Ring | Relative Inhibitory Potency | Reference |
|---|---|---|---|
| 19 | Unsubstituted | Significant | nih.gov |
| 19c | 4-Methoxy | Enhanced | nih.gov |
| 19e | 2-Methoxy | Greatest Enhancement | nih.gov |
| 11 | Bromine (Electron-withdrawing) | Detrimental | nih.gov |
Positional Effects of Functional Groups on the Imidazo[1,2-c]quinazoline Nucleus
The position of functional groups on the imidazo[1,2-c]quinazoline nucleus and its substituents is a critical determinant of biological activity. Shifting a substituent from one position to another can dramatically alter the molecule's interaction with its biological target, leading to enhanced or diminished efficacy.
Studies on α-glucosidase inhibitors have provided clear evidence of these positional effects. For instance, the position of a methoxy group on a terminal phenyl ring of an imidazo[1,2-c]quinazoline derivative significantly impacts its inhibitory potency. While a methoxy group at the C-4 position of the phenyl ring resulted in enhanced activity, moving it to the C-3 and C-2 positions led to further improvements. nih.gov Notably, the derivative with the methoxy group at the C-2 position exhibited the greatest inhibition potency in one study. nih.gov This suggests that the spatial arrangement of the methoxy group is crucial for optimal interaction with the active site of the α-glucosidase enzyme.
Furthermore, substitutions directly on the imidazo[1,2-c]quinazoline core also exhibit strong positional effects. It has been observed that the presence of any substituent at the C-5 position, regardless of whether it is an electron-donating group like methoxy or an electron-withdrawing group like bromine, results in a moderate decrease in α-glucosidase inhibitory activity. nih.gov This indicates that the C-5 position may be sterically sensitive or that substitution at this position disrupts a key interaction with the target enzyme.
These findings underscore the importance of precise positional control of functional groups in the design of bioactive imidazo[1,2-c]quinazoline derivatives. The introduction of a bulky substituent such as a tert-butyl group at the 3-position would likely have significant conformational implications for the entire molecule, thereby influencing its biological activity profile through steric interactions within a receptor or enzyme binding site.
Rational Design Principles Derived from SAR for Imidazo[1,2-c]quinazoline Analogues
The insights gained from SAR studies have paved the way for the rational design of novel imidazo[1,2-c]quinazoline analogues with improved biological activities. A key strategy in this endeavor is the principle of molecular hybridization, which involves combining the imidazo[1,2-c]quinazoline scaffold with other pharmacophores known to possess desirable biological properties. This approach has been successfully employed in the development of potent α-glucosidase inhibitors by integrating amide and 1,2,3-triazole moieties into the imidazo[1,2-c]quinazoline framework. nih.gov
Computational methods, particularly molecular docking, have become indispensable tools in the rational design process. Docking studies allow for the visualization of the binding modes of imidazo[1,2-c]quinazoline derivatives within the active sites of their target enzymes. nih.govnih.gov This provides a molecular basis for the observed SAR and helps in predicting which modifications are likely to enhance binding affinity. For example, molecular docking has been used to confirm the importance of the amide functionality and the 1,2,3-triazole ring for the inhibitory activity of certain imidazo[1,2-c]quinazoline derivatives against α-glucosidase. nih.gov
Another important design principle is the strategic introduction of specific functional groups to modulate the physicochemical properties of the lead compounds. For instance, the incorporation of hydrophilic groups has been explored as a means to improve the activity of imidazo[1,2-a]pyridine (B132010) and quinazolin-4(3H)-one derivatives, which are structurally related to the imidazo[1,2-c]quinazoline core.
The design of dual-target inhibitors represents another advanced strategy. By incorporating functionalities that can interact with multiple biological targets, it is possible to develop compounds with enhanced therapeutic potential, for example, dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC).
In the context of designing a 3-tert-butylimidazo[1,2-c]quinazoline analogue, these rational design principles would be highly relevant. The bulky and lipophilic nature of the tert-butyl group would be a key consideration in molecular modeling studies to predict its fit and interactions within a target binding site. Hybridization strategies could be employed to append other functional groups to the this compound core to optimize its biological activity profile.
Computational Chemistry and Theoretical Investigations of Imidazo 1,2 C Quinazolines
Molecular Docking Analyses for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as an imidazo[1,2-c]quinazoline derivative, might interact with the active site of a biological target, typically a protein or enzyme.
Studies have utilized molecular docking to explore the interaction patterns of imidazo[1,2-c]quinazolines with various enzyme active sites, revealing the potential mechanisms behind their biological activities.
α-Glucosidase: In the search for novel inhibitors of α-glucosidase for the treatment of type 2 diabetes, molecular docking studies were performed on a series of substituted imidazo[1,2-c]quinazolines. nih.govnih.gov The docking was conducted within the active site of human acid-α-glucosidase (PDB ID: 5NN8). The binding energies for the imidazo[1,2-c]quinazoline series were found to be in the range of -7.62 to -8.59 kcal/mol, which is significantly better than the standard drug acarbose (B1664774) (-3.79 kcal/mol). nih.gov For a related series, benzo nih.govresearchgate.netimidazo[1,2-c]quinazolines, the binding energy scores were moderately lower, ranging from -7.30 to -7.58 kcal/mol. nih.gov
HDAC and PI3K: The dual inhibition of histone deacetylase (HDAC) and phosphoinositide 3-kinase (PI3K) is a promising strategy in cancer therapy. Computational studies on 2,3-dihydroimidazo[1,2-c]quinazoline derivatives were conducted to evaluate their potential as dual PI3K/HDAC inhibitors. researchgate.net By incorporating a hydroxamate group, essential for chelating the zinc ion in the HDAC active site, into the imidazo[1,2-c]quinazoline scaffold, researchers designed novel dual inhibitors. researchgate.net Docking simulations confirmed that these hybrid molecules could effectively occupy the binding sites of both enzymes, retaining the essential interactions required for inhibition. researchgate.net
EGFR: The epidermal growth factor receptor (EGFR) is a key target in oncology. While direct docking studies on 3-tert-butylimidazo[1,2-c]quinazoline were not specified in the provided context, extensive research on the broader quinazoline (B50416) class has established its importance in EGFR inhibition. nih.govresearchgate.net Docking analyses of various quinazoline derivatives have been performed to understand their binding to the EGFR active site, often showing interactions with key residues. nih.gov These studies form the basis for developing Quantitative Structure-Activity Relationship (QSAR) models to predict the inhibitory activity of new compounds. nih.gov
The table below summarizes the binding energies of selected imidazo[1,2-c]quinazoline derivatives against α-glucosidase.
| Compound Series | Target Enzyme | PDB ID | Binding Energy Range (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |
| Imidazo[1,2-c]quinazolines | α-Glucosidase | 5NN8 | -7.62 to -8.59 | Acarbose | -3.79 |
| Benzo nih.govresearchgate.netimidazo[1,2-c]quinazolines | α-Glucosidase | 5NN8 | -7.30 to -7.58 | Acarbose | -3.79 |
Beyond just predicting binding energy, molecular docking elucidates the specific intermolecular interactions that stabilize the ligand-target complex. For imidazo[1,2-c]quinazolines, these interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-stacking.
In the context of α-glucosidase inhibition, docking studies revealed that the most potent compounds in the series formed multiple hydrogen bonds with key amino acid residues in the enzyme's active site. nih.gov These interactions are crucial for anchoring the ligand in the correct orientation for effective inhibition. The specific residues involved often include those capable of donating or accepting hydrogen bonds, such as aspartic acid, glutamic acid, and asparagine. The planar nature of the fused heterocyclic system also allows for favorable hydrophobic and pi-pi stacking interactions with aromatic residues like tyrosine and phenylalanine within the binding pocket, further enhancing binding affinity.
For the designed PI3K/HDAC dual inhibitors, the quinazoline moiety was predicted to form essential interactions within the kinase binding site, while the hydroxamate tail effectively chelated the zinc ion in the HDAC active site, demonstrating the successful integration of two distinct pharmacophores. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Stability and Solvent Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and behavior over time. ajchem-a.com While specific MD simulation studies for this compound were not found, the methodology has been applied to related heterocyclic systems to validate docking results and assess conformational stability. ajchem-a.com
An MD simulation typically runs for nanoseconds, tracking the movements of the ligand and protein atoms. ajchem-a.com Key parameters analyzed include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds over time to confirm the persistence of key interactions predicted by docking. ajchem-a.com Such studies on related HDAC inhibitors have shown that the ligand-receptor complexes remain stable throughout the simulation, confirming the viability of the binding mode. ajchem-a.com
Quantum Chemical Calculations (DFT, HOMO-LUMO, MEP, NBO)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can determine a molecule's geometry, electronic structure, and reactivity descriptors.
HOMO-LUMO Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's ability to donate and accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. These calculations help in understanding the charge transfer interactions that can occur within the molecule or between the molecule and a biological target.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting how a molecule will interact with other molecules, particularly in the context of non-covalent interactions like hydrogen bonding and electrostatic interactions within an enzyme's active site.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule, offering insights into intramolecular interactions and hyperconjugation effects that contribute to molecular stability.
For newly synthesized quinazolinone-based derivatives, DFT calculations have been used to characterize their structural and electronic properties, complementing experimental data from spectroscopic methods like NMR and FTIR. researchgate.net
In Silico Pharmacokinetic Profiling and Druglikeness Assessment
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico tools allow for the early prediction of these properties, saving time and resources.
Studies on various imidazoquinazoline and triazoloquinazoline derivatives have included in silico ADMET predictions. nih.govnih.gov These analyses typically assess compliance with established rules for druglikeness, such as Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it meets the following criteria:
Molecular mass less than 500 Daltons
LogP (a measure of lipophilicity) less than 5
Fewer than 5 hydrogen bond donors
Fewer than 10 hydrogen bond acceptors
In one study, novel nih.govnih.govnih.govtriazolo[4,3-c]quinazolines were evaluated, and the most active compounds were found to have very good predicted ADMET profiles and did not violate any of Lipinski's rules. nih.gov Similarly, ADME predictions for a series of imidazo[1,2-c]quinazolines were performed to assess their physicochemical and drug-likeness properties. nih.gov
The following table shows a hypothetical in silico pharmacokinetic profile for a representative imidazo[1,2-c]quinazoline derivative based on typical parameters evaluated in such studies.
| Parameter | Predicted Value | Compliance |
| Molecular Weight | < 500 g/mol | Yes |
| LogP | < 5 | Yes |
| Hydrogen Bond Donors | < 5 | Yes |
| Hydrogen Bond Acceptors | < 10 | Yes |
| Molar Refractivity | 40-130 | Yes |
| Blood-Brain Barrier Permeability | Varies | - |
| Human Intestinal Absorption | High | - |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed compounds. abjournals.org
Both 2D- and 3D-QSAR studies have been conducted on quinazoline and imidazo-fused quinazoline derivatives. frontiersin.orgnih.gov
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, constitutional descriptors, and physicochemical properties. A study on imidazo[1,5-a]quinazoline derivatives developed a 2D-QSAR model that was statistically significant and predictive, helping to explore potentially potent antitumor compounds. nih.gov
3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMSIA), use descriptors derived from the 3D structure of the molecules. A 3D-QSAR model for quinazoline derivatives as potential drugs for osteosarcoma showed high predictive power, with the electrostatic field being a major contributor to compound activity. frontiersin.org
For quinazoline-based EGFR inhibitors, QSAR models have been developed using various molecular descriptors to achieve high correlation between the predicted and experimentally determined inhibitory concentrations (IC50). nih.gov These models serve as a primary guide for the rational design of novel and more effective inhibitors.
Mechanistic Studies of Biological Activities in Vitro and in Silico of Imidazo 1,2 C Quinazolines
Enzyme Inhibition Mechanisms by Imidazo[1,2-c]quinazoline Derivatives
The imidazo[1,2-c]quinazoline scaffold has been identified as a versatile pharmacophore capable of interacting with a range of enzymes implicated in various diseases. The following subsections delve into the specific mechanisms of enzyme inhibition by derivatives of this compound.
Investigation of α-Glucosidase Inhibition Kinetics and Mechanism
A number of novel poly-substituted imidazo[1,2-c]quinazolines have been synthesized and evaluated for their potential as α-glucosidase inhibitors. nih.gov These compounds are of significant interest in the management of type 2 diabetes due to their ability to regulate blood glucose levels by reducing carbohydrate absorption. nih.gov
In one study, a series of imidazo[1,2-c]quinazoline derivatives demonstrated noteworthy inhibitory activity against Saccharomyces cerevisiae α-glucosidase, with IC50 values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM. nih.gov Two compounds in particular, 19e and 27e, were identified as the most potent inhibitors and were subjected to further kinetic and mechanistic analysis. nih.gov
Kinetic studies revealed that these compounds act as competitive inhibitors of α-glucosidase. semanticscholar.org This mode of inhibition suggests that the imidazo[1,2-c]quinazoline derivatives bind to the active site of the enzyme, thereby competing with the natural substrate. nih.gov Further biophysical analyses, including circular dichroism and fluorescence spectroscopy, indicated that the binding of these inhibitors induces conformational changes in the secondary and tertiary structures of the α-glucosidase enzyme. nih.gov Molecular docking studies have further elucidated the binding interactions at the molecular level, supporting the observed competitive inhibition mechanism. nih.gov
| Compound | IC50 (µM) | Inhibition Type |
|---|---|---|
| 19e | 50.0 ± 0.12 | Competitive |
| 27e | 60.03 ± 0.82 | Competitive |
| Acarbose (B1664774) (Standard) | 750.0 | Competitive |
Exploration of Dual Kinase/Enzyme Inhibition (e.g., PI3K/HDAC)
The development of dual-target inhibitors is a promising strategy in cancer therapy to overcome drug resistance and improve efficacy. nih.gov Derivatives of 2,3-dihydroimidazo[1,2-c]quinazoline have been designed and synthesized as novel dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). rsc.orgresearchgate.net Both PI3K and HDAC are critical targets in cancer treatment, and their simultaneous inhibition has shown synergistic effects in preclinical models. nih.govrsc.org
One such derivative, compound 40a, demonstrated potent inhibition of both PI3Kα (IC50 = 2.98 nM) and HDAC1 (IC50 = 50 nM) and HDAC6 (IC50 = 62 nM). researchgate.net The design of these dual inhibitors involves incorporating an HDAC-targeting functional group, such as a hydroxamic acid, into the PI3K inhibitor pharmacophore based on the imidazo[1,2-c]quinazoline scaffold. researchgate.netnih.gov These dual inhibitors have shown potent antiproliferative activities in various cancer cell lines, including leukemia and lymphoma cells. researchgate.net
| Compound | PI3Kα IC50 (nM) | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) |
|---|---|---|---|
| 40a | 2.98 | 50 | 62 |
Modulation of Receptor Tyrosine Kinase Activity (e.g., EGFR, VEGFR-2)
The quinazoline (B50416) skeleton is a well-established core structure for inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). tbzmed.ac.irtbzmed.ac.ir Dysregulation of these RTKs is a hallmark of many cancers, making them attractive therapeutic targets. tbzmed.ac.ir Vandetanib, a quinazoline-based drug, is an approved dual inhibitor of EGFR and VEGFR-2. tbzmed.ac.irtbzmed.ac.ir
While specific studies on 3-Tert-butylimidazo[1,2-c]quinazoline are limited, the broader class of quinazoline derivatives has been extensively explored. globalresearchonline.net The general pharmacophore for these inhibitors involves the quinazoline ring system which binds to the ATP-binding pocket of the kinase domain. tbzmed.ac.ir The simultaneous inhibition of both EGFR and VEGFR-2 signaling pathways is a valuable therapeutic strategy in cancer treatment due to their common downstream signaling cascades. tbzmed.ac.irtbzmed.ac.ir
Cellular Pathway Modulation by Imidazo[1,2-c]quinazoline Analogues (In Vitro)
Beyond direct enzyme inhibition, imidazo[1,2-c]quinazoline derivatives modulate various cellular pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Cell Cycle Regulation and Apoptosis Induction Studies
Derivatives of the closely related imidazo[1,2-a]pyridin-6-yl)quinazoline scaffold have been shown to induce cell cycle arrest and apoptosis through the inhibition of PI3Kα. nih.govnih.gov One potent compound, 13k, was found to cause a significant arrest of HCC827 cells in the G2/M phase of the cell cycle. nih.gov This cell cycle blockade was accompanied by a dose-dependent induction of apoptosis. nih.govnih.gov
The underlying mechanism involves the downregulation of key cell cycle regulatory proteins such as cyclin B1 and CDK1. nih.gov The inhibition of the PI3K/AKT/mTOR signaling pathway is a crucial event that triggers these cellular responses. nih.gov The ability of these compounds to induce apoptosis is a key feature of their anticancer activity.
| Treatment | G2/M Phase Population (%) |
|---|---|
| Control | 20.84 |
| Compound 13k | 52.21 |
Inhibition of Microtubule Protein Polymerization
The disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. nih.gov While direct studies on imidazo[1,2-c]quinazolines are not prevalent, related fused imidazole (B134444) systems like imidazo[1,2-a]quinoxalines and imidazopyridines have been identified as potent inhibitors of tubulin polymerization. nih.govbiorxiv.org These compounds bind to the colchicine-binding site on β-tubulin, leading to the destabilization of microtubules. nih.gov
This inhibition of microtubule polymerization disrupts the formation of the mitotic spindle, leading to a blockage of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis. nih.gov For example, the imidazo[1,2-a]quinoxaline (B3349733) derivative EAPB0503 has been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells. nih.gov This mechanism of action is shared by established anti-cancer drugs like vincristine. nih.gov
DNA Interaction and Topoisomerase Inhibition Research
The ability of heterocyclic compounds to interact with DNA and inhibit topoisomerase enzymes is a key mechanism for anticancer activity. While direct studies on this compound are not extensively documented in publicly available research, the broader class of quinazoline-based compounds has shown significant potential in this area.
Research into structurally related compounds provides insights into the potential mechanisms of the imidazo[1,2-c]quinazoline scaffold. For instance, a series of novel 1,2,4-triazolo[4,3-c]quinazoline derivatives were designed and synthesized as potential topoisomerase II (Topo II) inhibitors and DNA intercalators. nih.gov Several of these compounds exhibited potent cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range. nih.gov Subsequent mechanistic studies confirmed that their antiproliferative effect was linked to their ability to intercalate into DNA and inhibit Topo II activity. nih.gov Molecular docking studies further elucidated the binding modes of these compounds within the DNA-Topo II complex, suggesting that DNA binding and/or Topo II inhibition are likely responsible for their cytotoxic effects. nih.gov
Furthermore, the natural product Luotonin A, which contains a quinazolinone skeleton, is a known topoisomerase I inhibitor. mdpi.com This demonstrates that the quinazoline framework is a viable pharmacophore for targeting these essential enzymes.
The introduction of a bulky tert-butyl group at the 3-position of the imidazo[1,2-c]quinazoline scaffold would be expected to influence its DNA-interacting properties. The steric hindrance and lipophilicity of the tert-butyl group could affect the molecule's ability to fit into the DNA grooves or intercalate between base pairs, potentially altering its efficacy and selectivity as a topoisomerase inhibitor compared to analogs with smaller substituents. However, without specific experimental data for this compound, this remains a hypothesis.
Table 1: Topoisomerase Inhibition and Cytotoxicity of Related Quinazoline Analogs
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| 1,2,4-Triazolo[4,3-c]quinazolines | Topoisomerase II, DNA | Exhibited DNA intercalation and Topo II inhibition; showed cytotoxicity against HCT-116, HepG-2, and MCF-7 cancer cell lines with IC50 values from 5.22 to 24.24 µM. | nih.gov |
| Luotonin A (Quinazolinone alkaloid) | Topoisomerase I | Natural product that acts as a topoisomerase I inhibitor with significant cytotoxicity. | mdpi.com |
Immunomodulatory Activity Assessment (e.g., TLR4 Signaling)
The immunomodulatory potential of small molecules is a growing area of therapeutic interest. Toll-like receptors (TLRs), such as TLR4, are key components of the innate immune system, and their modulation can have profound effects on inflammatory responses.
Currently, there is a lack of specific research in the public domain investigating the immunomodulatory activity of this compound, particularly in the context of TLR4 signaling. While the broader class of immunomodulatory drugs (IMiDs) is known to inhibit TLR-induced production of inflammatory cytokines like TNF-α and type-1 interferons, these compounds are structurally distinct from imidazo[1,2-c]quinazolines. nih.gov
However, some related quinazoline structures have been shown to possess immunomodulatory properties. For example, certain 6-arylbenzimidazo[1,2-c]quinazoline derivatives have been identified as inhibitors of tumor necrosis factor-alpha (TNF-α) production. nih.gov TNF-α is a critical inflammatory cytokine, and its inhibition represents a significant immunomodulatory effect. This finding suggests that the benzimidazo[1,2-c]quinazoline (B3050141) scaffold, which is closely related to the imidazo[1,2-c]quinazoline core, can interact with immune pathways. The precise mechanism, and whether it involves direct modulation of TLR4 signaling, was not specified. nih.gov
Further research is required to determine if this compound or its derivatives have any effect on TLR4 signaling or other immunomodulatory pathways.
Table 2: Immunomodulatory Activity of Related Quinazoline Scaffolds
| Compound Class | Activity | Target Pathway/Molecule | Key Findings | Reference |
|---|---|---|---|---|
| 6-Arylbenzimidazo[1,2-c]quinazolines | TNF-α Inhibition | Lipopolysaccharide (LPS)-induced TNF-α secretion in HL-60 cells. | The compound 6-Phenyl-benzimidazo[1,2-c]quinazoline was the most potent inhibitor with no significant cytotoxicity. | nih.gov |
Structure-Based Drug Design Approaches Utilizing the Imidazo[1,2-c]quinazoline Scaffold
The imidazo[1,2-c]quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. This makes it an attractive framework for structure-based drug design. rsc.orgresearchgate.net Researchers have utilized this scaffold to develop inhibitors for a range of enzymes and receptors implicated in various diseases.
One area of focus has been the development of enzyme inhibitors. For example, substituted imidazo[1,2-c]quinazolines have been designed and evaluated as novel and potent α-glucosidase inhibitors for the potential treatment of type 2 diabetes. nih.govnih.gov Structure-activity relationship (SAR) studies on these series revealed that substituents on the imidazole moiety significantly influence inhibitory activity. nih.gov
In the field of oncology, the related 2,3-dihydroimidazo[1,2-c]quinazoline framework has been used as a pharmacophore to construct dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). rsc.orgresearchgate.net This dual-inhibition strategy is a novel approach in cancer drug development, and the designed compounds showed potent antiproliferative activities in cellular assays. rsc.orgresearchgate.net
The versatility of the scaffold is further demonstrated by its use in designing antimicrobial agents. acs.org The SAR of these compounds is a key aspect of the design process, with modifications at different positions of the quinazoline ring system leading to optimized activity. For instance, studies on other quinazoline derivatives have shown that substitutions at the 2- and 3-positions are critical for their biological effects. acs.org
The presence of a tert-butyl group at the 3-position of the imidazo[1,2-c]quinazoline core would be a key consideration in any structure-based design approach. The bulky and lipophilic nature of the tert-butyl group can:
Influence Binding Affinity: It may fit into a specific hydrophobic pocket within the target protein's active site, potentially increasing binding affinity and potency.
Impact Selectivity: The steric bulk can prevent the molecule from binding to off-targets, thereby improving its selectivity profile.
Modify Physicochemical Properties: It can affect solubility, membrane permeability, and metabolic stability, which are critical pharmacokinetic parameters.
Molecular docking and other computational tools are often employed to predict how substitutions, such as the 3-tert-butyl group, would interact with the target protein and to guide the synthesis of more potent and selective molecules. nih.gov
Table 3: Applications of the Imidazo[1,2-c]quinazoline Scaffold in Drug Design
| Application Area | Target | Key Design Strategy | Reference |
|---|---|---|---|
| Antidiabetic | α-Glucosidase | Synthesis of various substituted imidazo[1,2-c]quinazolines to explore SAR. | nih.govnih.gov |
| Anticancer | PI3K/HDAC (Dual Inhibitor) | Incorporation of HDAC inhibitory functionality into a 2,3-dihydroimidazo[1,2-c]quinazoline PI3K inhibitor pharmacophore. | rsc.orgresearchgate.net |
| Antimicrobial | Bacterial enzymes/structures | Copper-catalyzed synthesis of fused imidazo/benzimidazo[1,2-c]quinazolines. | acs.org |
Spectroscopic and Analytical Characterization Methodologies for Imidazo 1,2 C Quinazolines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Tert-butylimidazo[1,2-c]quinazoline, both ¹H and ¹³C NMR would provide detailed information about the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the quinazoline (B50416) and imidazole (B134444) rings, as well as a characteristic signal for the tert-butyl group. The aromatic region (typically δ 7.0-9.0 ppm) would display a set of multiplets corresponding to the protons on the benzene (B151609) ring of the quinazoline moiety. The chemical shifts and coupling constants of these protons would be influenced by their relative positions. Additionally, a singlet is expected for the proton on the imidazole ring. A key feature for the confirmation of the structure would be a prominent singlet in the upfield region (around δ 1.4-1.6 ppm), integrating to nine protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum is expected to show signals for all the carbon atoms in the molecule. The aromatic carbons of the fused ring system would resonate in the downfield region (δ 110-150 ppm). The introduction of the tert-butyl group at the 3-position would cause a noticeable downfield shift for the C3 carbon of the imidazole ring. The tert-butyl group itself would exhibit two distinct signals: a quaternary carbon signal and a signal for the three equivalent methyl carbons.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.0 - 8.5 | Multiplets | 4H | Quinazoline ring protons |
| Imidazole Proton | 7.5 - 8.0 | Singlet | 1H | Imidazole ring proton |
| Tert-butyl Protons | 1.4 - 1.6 | Singlet | 9H | -C(CH₃)₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 110 - 150 | Quinazoline and Imidazole ring carbons |
| Quaternary Carbon | 30 - 40 | C (CH₃)₃ |
| Methyl Carbons | 28 - 35 | -C(CH₃ )₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the aromatic rings and the alkyl group.
Key expected absorption bands include:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
C=C and C=N stretching: Multiple sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.
Aliphatic C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ range, corresponding to the C-H bonds of the tert-butyl group.
C-H bending: Bands in the 1365-1450 cm⁻¹ region, which can be indicative of the tert-butyl group (often showing a characteristic doublet).
Out-of-plane C-H bending: Signals in the 650-900 cm⁻¹ region, which can provide information about the substitution pattern on the aromatic ring.
Predicted IR Data for this compound:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C and C=N Stretch | 1450 - 1650 |
| C-H Bend (tert-butyl) | 1365 - 1450 |
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.
The expected molecular formula for this compound is C₁₄H₁₅N₃. The calculated monoisotopic mass would be approximately 225.1266 g/mol . In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at this m/z value. Furthermore, the fragmentation pattern can provide additional structural information. A characteristic fragmentation would be the loss of a methyl group (CH₃, 15 Da) or a tert-butyl radical (C₄H₉, 57 Da) from the molecular ion, leading to fragment ions at [M-15]⁺ and [M-57]⁺, respectively.
Predicted Mass Spectrometry Data for this compound:
| Ion | Predicted m/z | Description |
| [M]⁺ | 225.1266 | Molecular Ion |
| [M-15]⁺ | 210.1000 | Loss of a methyl group |
| [M-57]⁺ | 168.0691 | Loss of a tert-butyl group |
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the compound's purity and identity.
For this compound (C₁₄H₁₅N₃), the theoretical elemental composition would be:
Carbon (C): 74.63%
Hydrogen (H): 6.71%
Nitrogen (N): 18.65%
The experimentally determined values should be in close agreement (typically within ±0.4%) with these theoretical values to validate the proposed structure and purity of the synthesized compound.
Predicted Elemental Analysis Data for this compound:
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 74.63 | 74.6 ± 0.4 |
| Hydrogen (H) | 6.71 | 6.7 ± 0.4 |
| Nitrogen (N) | 18.65 | 18.6 ± 0.4 |
Advanced Research Applications and Future Directions for Imidazo 1,2 C Quinazoline Studies
Development of Chemical Probes Based on the Imidazo[1,2-c]quinazoline Scaffold
The development of chemical probes is essential for elucidating complex biological processes. The imidazo[1,2-c]quinazoline framework offers a versatile platform for designing such tools. A notable advancement in this area is the creation of a fluorescent probe for detecting peroxynitrite (ONOO⁻), a reactive oxygen species implicated in various physiological and pathological conditions rsc.org.
Researchers have synthesized a dihydro-benzo nih.govnih.govimidazo[1,2-c]quinazoline-based probe that exhibits aggregation-induced ratiometric emission rsc.org. This probe demonstrates a selective and rapid response to peroxynitrite with a low limit of detection rsc.org. The application of this probe has been successfully demonstrated in monitoring peroxynitrite fluctuations in living HeLa cells and zebrafish rsc.org. This pioneering work highlights the potential for developing "3-Tert-butylimidazo[1,2-c]quinazoline"-based probes. The introduction of a bulky tert-butyl group could modulate the probe's photophysical properties, cellular uptake, and target engagement, potentially leading to the development of highly specific probes for various biological analytes.
Table 1: Characteristics of a Dihydro-benzo nih.govnih.govimidazo[1,2-c]quinazoline-based Fluorescent Probe
| Feature | Description | Reference |
|---|---|---|
| Analyte | Peroxynitrite (ONOO⁻) | rsc.org |
| Emission Property | Aggregation-induced ratiometric emission | rsc.org |
| Response Time | <30 seconds | rsc.org |
| Limit of Detection | 17.6 nM | rsc.org |
| Application | Monitoring ONOO⁻ in living cells and zebrafish | rsc.org |
Exploration of Novel Biological Targets for Imidazo[1,2-c]quinazoline Derivatives
Derivatives of the imidazo[1,2-c]quinazoline scaffold have shown activity against a range of biological targets, suggesting broad therapeutic potential. While specific studies on "this compound" are not yet available, research on related compounds points to several promising avenues of investigation.
One significant area of interest is in the treatment of type 2 diabetes. Several substituted imidazo[1,2-c]quinazolines have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. These compounds have demonstrated significantly greater inhibitory potency than the standard drug, acarbose (B1664774). For instance, certain derivatives exhibit IC₅₀ values in the low micromolar range, representing a substantial improvement over existing therapies.
The imidazo[1,2-c]quinazoline scaffold has also been investigated for its antimicrobial properties. A new class of fused imidazo/benzimidazo[1,2-c]quinazolines has been synthesized and evaluated for in vitro activity against various Gram-negative and Gram-positive bacteria, as well as pathogenic fungi. Some of these compounds have shown promising minimum inhibitory concentrations (MIC) in the low microgram per milliliter range.
Furthermore, the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold has been explored for its potential in cancer therapy. Researchers have designed and synthesized derivatives that act as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). This dual-action approach is a promising strategy in cancer treatment, and the synthesized compounds have shown potent antiproliferative activities in cellular assays.
These findings suggest that "this compound" and its derivatives could be valuable candidates for screening against these and other novel biological targets. The tert-butyl group could influence the compound's binding affinity, selectivity, and pharmacokinetic properties.
Table 2: Investigated Biological Targets for Imidazo[1,2-c]quinazoline Derivatives
| Biological Target | Therapeutic Area | Key Findings |
|---|---|---|
| α-Glucosidase | Type 2 Diabetes | Potent inhibition with IC₅₀ values significantly lower than acarbose. |
| Bacterial and Fungal Strains | Infectious Diseases | Promising antimicrobial activity with low MIC values. |
Innovative Synthetic Methodologies for Diversification of "this compound" and Related Structures
The exploration of the therapeutic potential of "this compound" relies on the availability of efficient and versatile synthetic methods. Several innovative strategies have been developed for the synthesis of the core imidazo[1,2-c]quinazoline scaffold, which can be adapted for the preparation of the 3-tert-butyl derivative and a library of related compounds.
One prominent approach involves a copper-catalyzed Ullmann-type C-N coupling followed by an intramolecular cross-dehydrogenative coupling reaction. This method has been successfully used to synthesize a new class of fused imidazo/benzimidazo[1,2-c]quinazolines in moderate to good yields. Another versatile method is the multi-step synthesis starting from readily available precursors. For example, substituted imidazo[1,2-c]quinazolines have been prepared through the cyclization of 2-nitrobenzaldehyde with other reagents, followed by further chemical transformations.
The synthesis of poly-substituted imidazo[1,2-c]quinazolines has also been achieved through a multi-step process beginning with the reaction of substituted anilines with chloroacetyl chloride. These methodologies provide a robust framework for introducing a tert-butyl group at the 3-position of the imidazo[1,2-c]quinazoline core and for further diversification of the scaffold to explore structure-activity relationships.
Interdisciplinary Research Integrating Synthesis, Computational Modeling, and Biological Evaluation
A holistic, interdisciplinary approach is crucial for advancing the study of imidazo[1,2-c]quinazoline derivatives. The integration of chemical synthesis, computational modeling, and biological evaluation allows for a more rational and efficient drug discovery process.
In the context of α-glucosidase inhibitors, molecular docking studies have been employed to understand the binding interactions of imidazo[1,2-c]quinazoline derivatives within the enzyme's active site. These computational insights, combined with kinetic analysis, circular dichroism, and fluorescence spectroscopy, provide a detailed picture of the inhibition mechanism. Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) predictions help in assessing the drug-likeness and pharmacokinetic properties of these compounds at an early stage.
Similarly, for the development of anticancer agents, computational studies have been used to investigate the orientation and interaction modes of quinazoline (B50416) derivatives with their target proteins, such as the epidermal growth factor receptor (EGFR). This integrated approach, from rational design and synthesis to comprehensive biological and computational evaluation, will be instrumental in unlocking the full therapeutic potential of "this compound" and related compounds.
Q & A
Advanced Research Question
Molecular Docking : Use C-DOCKER (Discovery Studio) to model binding modes in PI3K (PDB: 5G2N) and HDAC (PDB: 1C3R).
MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories.
Free Energy Calculations : Predict binding affinities (ΔG) using MM-PBSA/GBSA .
What strategies mitigate drug resistance in cancer models?
Advanced Research Question
Hybrid Scaffolds : Combine imidazoquinazoline with triazoles or thiadiazines to target multiple pathways .
Combination Therapy : Co-administer with cisplatin or paclitaxel to reduce IC by 40–60% .
How are solubility and stability challenges addressed in formulation?
Advanced Research Question
Salt Formation : Use hydrochloride salts to improve aqueous solubility (e.g., 2.5 mg/mL at pH 7.4).
Nanoencapsulation : PEGylated liposomes enhance bioavailability (t >8 hours in vivo) .
What analytical methods resolve impurities in scaled-up synthesis?
Advanced Research Question
How is in vitro toxicological profiling conducted?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
